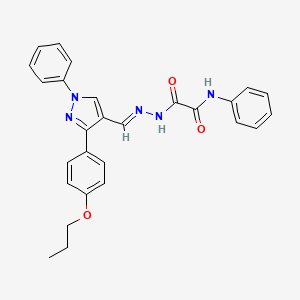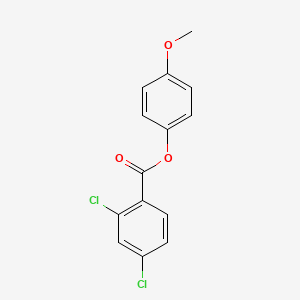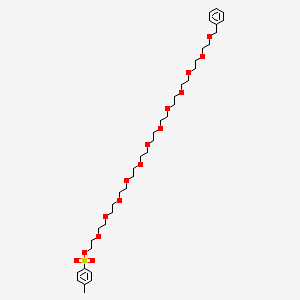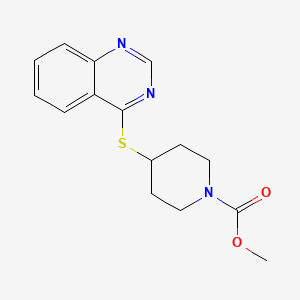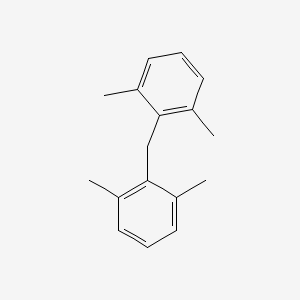![molecular formula C15H24O10 B15074121 (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclopentapyran structure. This compound is notable for its intricate stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the glycosylation reaction , where a glycosyl donor reacts with an acceptor molecule under acidic or basic conditions to form the glycosidic bond. The reaction conditions often include the use of Lewis acids like BF3·Et2O or Brønsted acids such as trifluoromethanesulfonic acid (TfOH) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis due to its high stereoselectivity and mild reaction conditions. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, ensuring the correct stereochemistry is achieved.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The compound can be reduced to form alditols, where the carbonyl groups are converted back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alditols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a substrate for studying enzyme activities, particularly those involved in glycosylation processes.
Medicine
pharmaceuticals due to its unique structure and biological activity.
Industry
Industrially, it can be used in the production of specialty chemicals and biomaterials due to its complex structure and functional groups.
作用机制
The compound exerts its effects primarily through interactions with specific enzymes and receptors . The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cell membrane receptors , triggering specific signaling pathways.
相似化合物的比较
Similar Compounds
- (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 2,2′-Bipyridyl
- 4,4′-Dimethoxy-2,2′-bipyridine
Uniqueness
The uniqueness of This compound lies in its complex stereochemistry and the presence of multiple hydroxyl groups, which provide a high degree of functionality and reactivity. This makes it distinct from other similar compounds that may lack such intricate stereochemistry or functional group diversity.
属性
分子式 |
C15H24O10 |
|---|---|
分子量 |
364.34 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O10/c1-13(20)2-3-14(21)4-5-23-12(9(13)14)24-11-8(18)7(17)10(19)15(22,6-16)25-11/h4-5,7-12,16-22H,2-3,6H2,1H3/t7-,8-,9?,10+,11+,12?,13+,14-,15+/m1/s1 |
InChI 键 |
VSKORLRIJDSSSC-FFXJTOOKSA-N |
手性 SMILES |
C[C@@]1(CC[C@@]2(C1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O)O |
规范 SMILES |
CC1(CCC2(C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


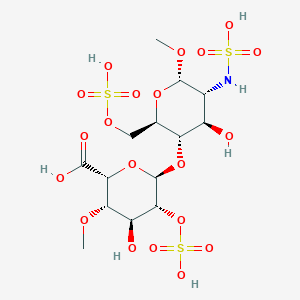
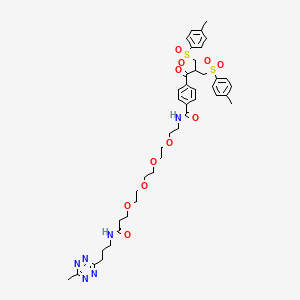
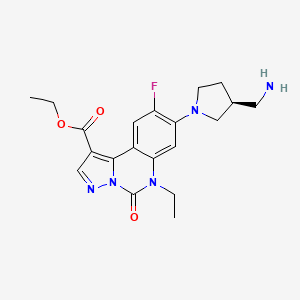
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
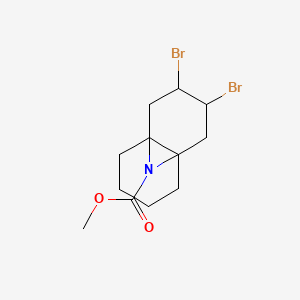
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)
